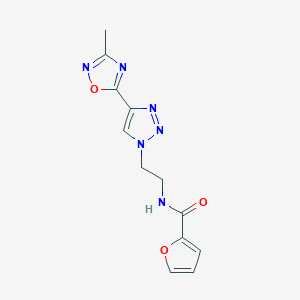
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide is a synthetic organic compound. Structurally, it features an intricate assembly of five heterocyclic rings. Such intricate designs often suggest a compound with notable specificity and potential for various bioactivities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis involves a multi-step reaction sequence:
Formation of 3-methyl-1,2,4-oxadiazole: : The initial step involves the preparation of the 3-methyl-1,2,4-oxadiazole ring using suitable starting materials like methyl hydrazine and carboxylic acids, catalyzed under mild acidic conditions.
Triazole Ring Synthesis: : The azide-alkyne cycloaddition is employed to form the 1H-1,2,3-triazole ring. This 'click' chemistry reaction is favored for its high yield and minimal by-products.
Linking via Ethylene Bridge: : The subsequent connection involves a condensation reaction to link the oxadiazole and triazole rings through an ethylene bridge.
Attachment to Furan-2-carboxamide:
Industrial Production Methods: Industrially, such a synthesis is scaled using continuous flow chemistry techniques to ensure high throughput, reproducibility, and safety. Advanced reactors and inline analysis methods are employed to maintain reaction conditions and product quality.
化学反应分析
Types of Reactions:
Oxidation: : It undergoes oxidation typically at the triazole ring, where agents like hydrogen peroxide can form corresponding oxides.
Reduction: : Reduction may occur at the oxadiazole ring, converting it to its hydroxy or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions, especially nucleophilic, may occur at the furan ring.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid under mild acidic conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in aprotic solvents.
Substitution: : Halogenation followed by nucleophilic attack using halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products:
Oxides from oxidation reactions.
Amines or alcohols from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
科学研究应用
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide has a broad range of applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Functions as a ligand in binding studies, particularly involving proteins and enzymes.
Medicine: : Explored for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to disrupt biological pathways.
Industry: : Employed in the development of advanced materials, particularly in polymer science for enhancing mechanical properties.
作用机制
The mechanism through which N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide exerts its effects involves several molecular pathways:
Molecular Targets: : This compound can target enzymes involved in DNA replication or protein synthesis, disrupting cell growth.
Pathways Involved: : Inhibits key enzymes in metabolic pathways, leading to cell death in microorganisms or cancer cells.
相似化合物的比较
Compared to other compounds such as:
N-(2-(4-(3-methyl-1,2,4-thiadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)furan-2-carboxamide stands out for its unique combination of heterocyclic rings and its versatility in bioactivity, making it more efficient in certain pharmaceutical applications.
属性
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-8-14-12(21-16-8)9-7-18(17-15-9)5-4-13-11(19)10-3-2-6-20-10/h2-3,6-7H,4-5H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYVFTSWZQJHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2567579.png)
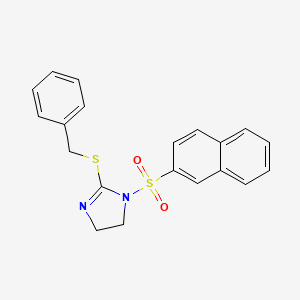
![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2567587.png)
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)
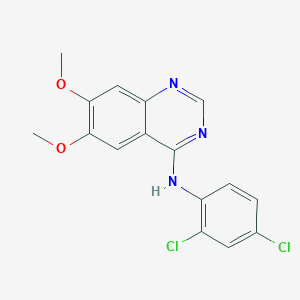
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
![4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2567592.png)
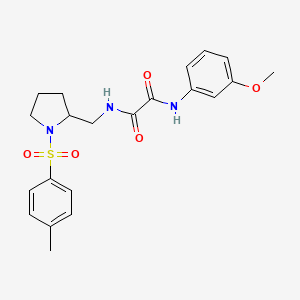
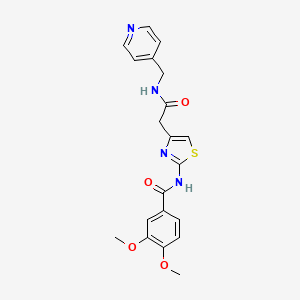
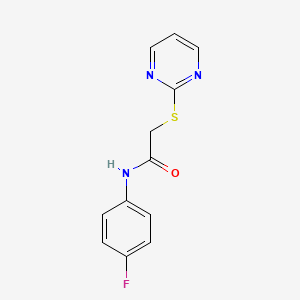

![8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2567598.png)
![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)
